molecular formula C21H14BrClN2O3 B11704947 5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B11704947
M. Wt: 457.7 g/mol
InChI Key: KCGQLDGDXJLZSG-UHFFFAOYSA-N
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Description

5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenoxy group, and an isoindole-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common approach includes the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Amination: Formation of the amine group by reacting with an appropriate amine.

    Cyclization: Formation of the isoindole-dione core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of functional groups and its potential applications across various fields. Its specific structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H14BrClN2O3

Molecular Weight

457.7 g/mol

IUPAC Name

5-bromo-2-[[4-(4-chlorophenoxy)anilino]methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H14BrClN2O3/c22-13-1-10-18-19(11-13)21(27)25(20(18)26)12-24-15-4-8-17(9-5-15)28-16-6-2-14(23)3-7-16/h1-11,24H,12H2

InChI Key

KCGQLDGDXJLZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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